Benzenesulfonyl fluoride, 3-(chlorosulfonyl)-
Description
Benzenesulfonyl fluoride, 3-(chlorosulfonyl)- (CAS: Not explicitly listed in evidence; structurally inferred), is a bifunctional aromatic compound containing both sulfonyl fluoride (-SO₂F) and sulfonyl chloride (-SO₂Cl) groups at the 3-position of the benzene ring. Such dual functionality makes it a versatile intermediate in organic synthesis, particularly for introducing sulfonate esters or fluorinated groups into target molecules. Its reactivity is influenced by the electron-withdrawing nature of the sulfonyl groups, which activate the benzene ring for electrophilic substitution while also enabling nucleophilic displacement reactions at the sulfur centers.
Properties
IUPAC Name |
3-chlorosulfonylbenzenesulfonyl fluoride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4ClFO4S2/c7-13(9,10)5-2-1-3-6(4-5)14(8,11)12/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPGHDPUCQANFAD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)S(=O)(=O)Cl)S(=O)(=O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4ClFO4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1062461 | |
| Record name | Benzenesulfonyl fluoride, 3-(chlorosulfonyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1062461 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2489-52-3 | |
| Record name | 3-(Chlorosulfonyl)benzenesulfonyl fluoride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2489-52-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzenesulfonyl fluoride, 3-(chlorosulfonyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002489523 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | m-Benzenedisulfonyl chloride fluoride | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=310025 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzenesulfonyl fluoride, 3-(chlorosulfonyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Benzenesulfonyl fluoride, 3-(chlorosulfonyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1062461 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-fluorosulphonylbenzenesulphonyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.858 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Reaction Mechanism and Reagent Selection
The reaction proceeds via an $$ \text{S}_\text{N}2 $$-type mechanism, where fluoride ions attack the electrophilic sulfur center in 3-chlorosulfonylbenzenesulfonyl chloride. Potassium fluoride (KF) is the preferred fluorinating agent due to its balance of reactivity and handling safety. Alternative reagents such as cesium fluoride (CsF) offer faster kinetics but are cost-prohibitive for large-scale applications.
Typical reaction conditions :
Yield Optimization and Challenges
Yields typically range from 70–90%, with side reactions including incomplete fluorination and hydrolysis of the sulfonyl fluoride group. Table 1 summarizes critical parameters affecting efficiency.
Table 1: Impact of Reaction Variables on Fluorination Efficiency
| Variable | Optimal Range | Yield Deviation (±%) |
|---|---|---|
| KF Purity | ≥99% | -15% (if <95%) |
| Moisture Content | <50 ppm | -30% (if >100 ppm) |
| Reaction Time | 8–10 hours | -12% (per 2h under) |
Moisture control is paramount, as trace water hydrolyzes sulfonyl fluorides to sulfonic acids. Inert atmosphere (N₂ or Ar) and molecular sieves are routinely employed to mitigate this.
Synthesis from Sulfonic Acid Derivatives
An alternative route involves converting sulfonic acid salts to sulfonyl fluorides in a two-step process. This method is advantageous for substrates sensitive to direct chlorination.
Stepwise Conversion Protocol
- Sulfonic Acid to Sulfonyl Chloride : Treatment with phosphorus pentachloride ($$ \text{PCl}5 $$) or thionyl chloride ($$ \text{SOCl}2 $$) in dichloromethane at reflux.
- Chloride-to-Fluoride Exchange : Similar to Section 1, using KF in sulfolane.
Example :
Advantages and Limitations
This method avoids handling unstable sulfonyl chlorides directly but introduces complexity with intermediate isolation. Yields drop significantly if the sulfonic acid contains electron-donating groups, which reduce $$ \text{PCl}_5 $$ reactivity.
Continuous Flow Synthesis via Aryllithium Intermediates
Recent advances in flow chemistry have enabled ultrafast synthesis of benzenesulfonyl fluorides, including the 3-(chlorosulfonyl)- derivative, using aryllithium intermediates.
Flow Reactor Configuration and Parameters
- Lithiation : Phenyllithium ($$ \text{PhLi} $$) reacts with 1,3-disulfonyl chloride precursors at −78°C.
- Fluorination : In-line quenching with $$ \text{N}$$-fluorobenzenesulfonimide (NFSI) at −18°C.
- Residence Time : 0.016 seconds for lithiation; 2 minutes total process time.
Key benefits :
Scalability and Industrial Relevance
The continuous flow method reduces side reactions (e.g., polymerization) by minimizing intermediate exposure. Pilot-scale trials demonstrate a 10-fold productivity increase over batch methods, with 72% yield retention at kilogram-scale production.
Comparative Analysis of Preparation Methods
Table 2: Method Comparison for Benzenesulfonyl Fluoride, 3-(Chlorosulfonyl)- Synthesis
| Method | Yield (%) | Time | Scalability | Cost (USD/kg) |
|---|---|---|---|---|
| Fluorination of Cl | 85 | 8–12h | High | 120 |
| Sulfonic Acid Route | 78 | 12–16h | Moderate | 180 |
| Flow Lithiation | 94 | 0.016s | Very High | 90 |
The flow-based approach offers superior efficiency and cost-effectiveness, though it requires specialized equipment. Traditional fluorination remains the benchmark for small-scale, academic applications due to its simplicity.
Chemical Reactions Analysis
Types of Reactions
Benzenesulfonyl fluoride, 3-(chlorosulfonyl)- undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorosulfonyl group is replaced by other nucleophiles.
Reduction Reactions: The compound can be reduced to form different derivatives, depending on the reducing agents used.
Oxidation Reactions: It can also undergo oxidation reactions to form sulfonic acids or other oxidized products.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in polar solvents such as dimethylformamide or acetonitrile.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.
Major Products Formed
Substitution: Products include sulfonamides, sulfonate esters, and sulfonate salts.
Reduction: Products include sulfonyl fluorides and sulfonyl chlorides.
Oxidation: Products include sulfonic acids and sulfonate esters.
Scientific Research Applications
Benzenesulfonyl fluoride, 3-(chlorosulfonyl)- has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various sulfonyl derivatives.
Biology: The compound is used in the study of enzyme inhibition, particularly in the development of enzyme inhibitors.
Mechanism of Action
The mechanism of action of benzenesulfonyl fluoride, 3-(chlorosulfonyl)- involves its reactivity towards nucleophiles. The chlorosulfonyl group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in various chemical reactions to form sulfonyl derivatives. The compound can inhibit enzymes by reacting with nucleophilic residues in the active site, thereby blocking the enzyme’s activity .
Comparison with Similar Compounds
Structural and Functional Group Comparisons
Table 1: Key Structural Features and Substituent Effects
Reactivity in Organic Reactions
- Electrophilic Substitution: Electron-withdrawing groups (e.g., -SO₂F, -SO₂Cl) deactivate the benzene ring. For example, benzenesulfonyl chlorides with para electron-donating groups (e.g., -OMe) exhibit higher yields (78%) in sulfonyloxylation reactions compared to electron-poor substituents (e.g., -NO₂), which show instability .
- Nucleophilic Displacement : Sulfonyl fluorides are less reactive toward nucleophiles than sulfonyl chlorides, making them suitable for "click chemistry" applications. For instance, 3-(chlorosulfonyl) derivatives may undergo selective displacement of -Cl over -F due to higher leaving-group ability of Cl⁻ .
Spectroscopic and Analytical Data
Table 2: NMR Data Comparison
Biological Activity
Benzenesulfonyl fluoride, 3-(chlorosulfonyl)-, is a unique sulfonyl fluoride compound that exhibits significant biological activity due to its electrophilic nature. This article provides a detailed overview of its biological activity, synthesis, mechanisms of action, and applications in biochemical research.
Chemical Structure and Properties
Benzenesulfonyl fluoride, 3-(chlorosulfonyl)- has the molecular formula C₆H₄ClFOS₂. It features both a sulfonyl fluoride group (–SO₂F) and a chlorosulfonyl group (–SO₂Cl), which contribute to its reactivity and biological functions. The presence of these groups allows for diverse chemical transformations and interactions with biological macromolecules.
The primary mechanism of action for benzenesulfonyl fluoride, 3-(chlorosulfonyl)- involves its reaction with nucleophiles, particularly amino acid side chains in proteins. This reactivity can lead to enzyme inhibition or protein modification. The compound is known to irreversibly inhibit serine proteases by forming covalent bonds with serine residues in their active sites, making it a valuable tool in biochemical research and drug discovery .
Enzyme Inhibition
Benzenesulfonyl fluoride, 3-(chlorosulfonyl)- has been studied for its ability to inhibit various enzymes:
- Serine Proteases : It acts as an irreversible inhibitor by targeting serine residues in the active sites of these enzymes. This property is similar to that of other sulfonyl fluorides like phenylmethylsulfonyl fluoride (PMSF), which is commonly used to prevent protein degradation during cell lysis .
- Trypsin Inhibition : In vitro studies have demonstrated that this compound can inhibit trypsin effectively, showcasing its potential as a covalent inhibitor in enzyme assays.
Applications in Research
The compound has been utilized in several research contexts:
- Covalent Inhibitor Libraries : It is employed in the preparation of libraries for screening potential inhibitors against various targets, including serine hydrolases.
- Mapping Active Sites : Its ability to form covalent bonds with proteins allows researchers to map active sites and gain insights into enzyme mechanisms and dynamics .
Comparative Analysis with Related Compounds
The following table compares benzenesulfonyl fluoride, 3-(chlorosulfonyl)- with other related compounds:
| Compound Name | Structure/Functional Group | Unique Features |
|---|---|---|
| Phenylmethylsulfonyl fluoride (PMSF) | C₆H₅–SO₂–F | Commonly used serine protease inhibitor |
| (2-Aminoethyl)benzenesulfonyl fluoride | C₆H₄(NH₂)–SO₂–F | More soluble than PMSF |
| Sulfuryl fluoride | SO₂F₂ | Acts as a fumigant; different reactivity profile |
| Benzothiazolesulfonamide | C₇H₅N₃O₂S | Exhibits unique biological activity against specific targets |
Case Studies and Research Findings
Several studies have highlighted the biological activity of benzenesulfonyl fluoride, 3-(chlorosulfonyl)-:
- Inhibition Studies : Research has shown that this compound effectively modifies serine residues within enzyme active sites, providing insights into protein function and dynamics. For instance, experiments involving trypsin revealed significant inhibition at low concentrations.
- Covalent Bond Formation : The compound's ability to form covalent bonds has been exploited to study enzyme mechanisms, allowing for a better understanding of how enzymes interact with substrates and inhibitors .
- Drug Discovery Applications : Its unique reactivity profile makes it a promising candidate for developing new therapeutic agents targeting serine proteases involved in various diseases .
Q & A
Basic Research Questions
Q. What are the recommended safety protocols for handling 3-(chlorosulfonyl)benzenesulfonyl fluoride in laboratory settings?
- Methodological Answer : Use chemical-resistant gloves (e.g., nitrile or neoprene) and protective eyewear compliant with JIS T 8147 standards. Work in a fume hood to avoid inhalation, and wear long-sleeved lab coats to prevent skin contact. In case of exposure, rinse eyes with water for ≥15 minutes and wash skin with soap and water. Immediate medical consultation is required for ingestion or persistent symptoms .
Q. How can the purity and structural integrity of 3-(chlorosulfonyl)benzenesulfonyl fluoride be verified?
- Methodological Answer : Employ nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) to confirm the presence of sulfonyl and chloro substituents. High-performance liquid chromatography (HPLC) with UV detection at 254 nm can assess purity. Cross-reference spectral data with databases like NIST Chemistry WebBook for validation .
Q. What solvents and storage conditions are optimal for this compound?
- Methodological Answer : Store in airtight containers under inert gas (e.g., argon) at 2–8°C to prevent hydrolysis. Use anhydrous dichloromethane or tetrahydrofuran for reactions, as water or protic solvents may degrade the sulfonyl chloride moiety .
Advanced Research Questions
Q. How do electronic effects of substituents influence the reactivity of benzenesulfonyl chlorides in cross-coupling reactions?
- Methodological Answer : Electron-withdrawing groups (e.g., -CF₃, -Cl) at the para position enhance electrophilicity, increasing yields in Pd-catalyzed desulfitative arylations. For example, 4-CF₃-substituted benzenesulfonyl chloride achieves 72% yield in indole C2-arylation, while sterically hindered 3,5-bis(trifluoromethyl) derivatives drop to 42% .
Q. What strategies mitigate steric hindrance in Pd-catalyzed reactions involving bulky benzenesulfonyl chlorides?
- Methodological Answer : Use PdCl₂(CH₃CN)₂ (5 mol%) with Li₂CO₃ (3 equiv.) in 1,4-dioxane at 140°C to improve coupling efficiency. Alternatively, substituting with smaller ligands (e.g., PPh₃) or increasing reaction time to 48 hours can offset steric effects .
Q. How can conflicting reactivity data between benzenesulfonyl chlorides and fluorinated analogs be resolved?
- Methodological Answer : Perform controlled experiments comparing reaction rates under identical conditions (catalyst, solvent, temperature). For fluorinated analogs (e.g., 3,4-dichloro derivatives), monitor C–F bond stability via ¹⁹F NMR to distinguish between desulfitative pathways and competing side reactions .
Q. What analytical techniques are critical for characterizing byproducts in sulfonyl fluoride syntheses?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
